molecular formula C10H11BrN2O2 B14839549 3-Bromo-4-cyclopropoxy-N-methylpicolinamide

3-Bromo-4-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14839549
M. Wt: 271.11 g/mol
InChI Key: OCSCPOUUYBHIHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxy-N-methylpicolinamide typically involves the bromination of 4-cyclopropoxy-N-methylpicolinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the picolinamide ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropoxy group makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11BrN2O2/c1-12-10(14)9-8(11)7(4-5-13-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

OCSCPOUUYBHIHP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1Br)OC2CC2

Origin of Product

United States

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